molecular formula C7H12N2O2 B3152929 1-Oxa-4,8-diazaspiro[4.5]decan-3-one CAS No. 746543-82-8

1-Oxa-4,8-diazaspiro[4.5]decan-3-one

Cat. No.: B3152929
CAS No.: 746543-82-8
M. Wt: 156.18
InChI Key: GEVYCDNFBDUINU-UHFFFAOYSA-N
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Description

1-Oxa-4,8-diazaspiro[4.5]decan-3-one is a heterocyclic compound with a unique spiro structure. It is known for its diverse applications in medicinal chemistry and pharmaceutical research. The compound’s structure consists of a spiro linkage between a diazaspirodecane and an oxazolidinone ring, which imparts distinct chemical and biological properties .

Biochemical Analysis

Biochemical Properties

1-Oxa-4,8-diazaspiro[4.5]decan-3-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with receptor-interacting protein kinase 1 (RIPK1), exhibiting inhibitory activity with an IC50 value of 92 nM . This interaction is crucial as RIPK1 is involved in necroptosis, a form of programmed cell death. By inhibiting RIPK1, this compound can potentially modulate necroptotic pathways, making it a valuable compound for studying cell death mechanisms.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In U937 cells, a model for studying necroptosis, this compound has shown significant anti-necroptotic effects . By inhibiting RIPK1, this compound can prevent the activation of necroptotic pathways, thereby protecting cells from necroptosis-induced death. This effect on cell signaling and gene expression highlights the compound’s potential in modulating cellular responses to stress and injury.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition and changes in gene expression. The compound binds to RIPK1, inhibiting its kinase activity and preventing the downstream signaling events that lead to necroptosis . This inhibition is crucial for modulating cell death pathways and can have therapeutic implications in diseases where necroptosis plays a role. Additionally, this compound may interact with other proteins and enzymes, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound remains stable under room temperature conditions . Long-term effects on cellular function need to be further investigated through in vitro and in vivo studies. Understanding the temporal dynamics of this compound is essential for its application in research and therapeutic settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits protective effects against necroptosis, while higher doses may lead to toxic or adverse effects Determining the optimal dosage is crucial for maximizing the therapeutic benefits while minimizing potential side effects

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with specific enzymes and cofactors. The compound’s metabolism can influence metabolic flux and metabolite levels, impacting overall cellular metabolism . Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular processes and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Studying the transport mechanisms is crucial for understanding how the compound reaches its target sites and exerts its effects.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxa-4,8-diazaspiro[4.5]decan-3-one can be synthesized through a one-pot three-component condensation reaction. This involves the reaction of N-benzylpiperidone, an appropriate amine, and thioglycolic acid in toluene under reflux conditions using a Dean–Stark trap to remove water . The reaction typically yields the desired spiro compound in moderate to good yields.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the compound’s quality and yield .

Chemical Reactions Analysis

Types of Reactions: 1-Oxa-4,8-diazaspiro[4.5]decan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound .

Scientific Research Applications

1-Oxa-4,8-diazaspiro[4.5]decan-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Oxa-4,8-diazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to influence GABAA receptors, which play a crucial role in the central nervous system . The compound’s spiro structure allows it to fit into unique binding sites, modulating receptor activity and exerting its biological effects.

Comparison with Similar Compounds

Comparison: 1-Oxa-4,8-diazaspiro[4.5]decan-3-one stands out due to its unique spiro linkage and the presence of both oxazolidinone and diazaspirodecane rings. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-oxa-4,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c10-6-5-11-7(9-6)1-3-8-4-2-7/h8H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVYCDNFBDUINU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12NC(=O)CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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